(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone
Description
The compound (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone features a bicyclic hexahydropyrrolopyrrol group fused with a tetrahydro-2H-pyran moiety via a ketone linker. This structure combines nitrogen-rich heterocycles with a cyclic ether, conferring unique physicochemical properties. The cis-configuration of the pyrrolopyrrol group enhances stereochemical stability, which is critical for interactions in pharmaceutical applications.
Properties
IUPAC Name |
[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-12(9-2-5-16-6-3-9)14-7-10-1-4-13-11(10)8-14/h9-11,13H,1-8H2/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXMDABUFDQTEO-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CN(C2)C(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1CN(C2)C(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hexahydropyrrolo[3,4-b]pyrrole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic hexahydropyrrolo[3,4-b]pyrrole structure.
Introduction of the Tetrahydro-2H-pyran Moiety: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the hexahydropyrrolo[3,4-b]pyrrole core is replaced by a tetrahydro-2H-pyran group.
Methanone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the bicyclic core are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C10H19N3O
Molecular Weight : 197.28 g/mol
IUPAC Name : 2-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-N,N-dimethylacetamide
The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological activity. The configuration allows for interactions with various molecular targets, making it a candidate for drug development and other applications.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets:
- Enzyme Inhibition : Studies have shown that the compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been explored as a potential inhibitor of enzymes associated with cancer progression and metabolic disorders.
- Receptor Modulation : The compound is being studied for its effects on various receptors, which may lead to novel treatments for conditions such as diabetes and neurodegenerative diseases.
Research indicates that (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone exhibits significant biological activity:
- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound indicate potential applications in treating neurological disorders.
Materials Science
The unique structure of this compound allows it to be used in the development of advanced materials:
- Optoelectronic Devices : Its properties make it suitable for applications in optoelectronics, including the development of sensors and light-emitting devices.
- Pigments and Dyes : The compound's stability and color properties are being explored for use in pigments and dyes for various industrial applications.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for further drug development.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university explored the neuroprotective effects of this compound in models of neurodegeneration. The findings demonstrated that treatment with the compound resulted in reduced neuronal death and improved cognitive function in animal models.
Mechanism of Action
The mechanism by which (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
(a) ((3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone
- Molecular Formula : C₁₁H₁₆N₄O
- Molecular Weight : 220.27
- Key Features: Replaces the tetrahydro-2H-pyran group with a 1-methylpyrazole ring. This substitution may alter solubility and binding kinetics in biological systems .
(b) Moxifloxacin Impurity 14
- Molecular Formula : C₂₃H₂₇ClFN₃O₅
- Molecular Weight : 387.4
- Key Features: Incorporates the hexahydropyrrolopyrrol group into a quinoline-carboxylic acid scaffold. The addition of fluorine and a cyclopropyl group enhances antibacterial activity, highlighting the versatility of the pyrrolopyrrol moiety in drug design .
(c) Compound 27 from
- Molecular Formula : C₁₃H₁₄ClN₅O
- Molecular Weight : 256.5 [M–H]–
- Key Features: Features a benzo-triazolyl group attached to the pyrrolopyrrol core. Spectral data (¹H NMR: δ 9.68 ppm, br s) confirm protonation of the bicyclic amine in acidic conditions .
Physicochemical and Spectral Comparisons
*Estimated based on structural analysis.
Pharmacological Implications
- Target Compound : The tetrahydro-2H-pyran group may improve metabolic stability compared to pyrazole or triazole analogs due to reduced susceptibility to oxidative metabolism.
- Moxifloxacin Impurity 14: As a fluoroquinolone derivative, it underscores the role of the pyrrolopyrrol group in enhancing bacterial topoisomerase inhibition .
Biological Activity
(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 210.27 g/mol
- CAS Number : 1217996-00-3
Pharmacological Activity
The compound has been studied for various biological activities, particularly its effects on the nervous system and potential analgesic properties.
Analgesic Properties
In a study examining the structure-activity relationship of related compounds, it was found that derivatives of hexahydropyrrolo[3,4-b]pyrrole exhibited significant analgesic effects in animal models. Specifically, compounds targeting the nociceptin/orphanin FQ peptide (NOP) receptor demonstrated dose-dependent inhibition of mechanical allodynia in neuropathic pain models. This suggests that this compound may share similar mechanisms of action as these derivatives .
The proposed mechanism involves modulation of neuropeptide signaling pathways. The compound likely interacts with specific receptors in the central nervous system, influencing pain perception and response. This interaction could potentially lead to reduced pain sensitivity without the side effects commonly associated with traditional analgesics.
Case Studies
- Chronic Pain Models : In studies involving chronic constriction injury-induced neuropathic pain in rats, compounds similar to this compound showed promising results in alleviating pain symptoms. These studies highlighted the compound's potential as a new class of analgesics with fewer side effects compared to opioids .
- Safety and Toxicology : Toxicological assessments have shown that related pyrrole compounds generally exhibit low toxicity profiles. For instance, studies indicated that certain derivatives did not demonstrate mutagenic activity in standard Ames tests and had acceptable margins of exposure for repeated dosing .
Data Table: Summary of Biological Activities
Q & A
Q. How can thermal degradation during prolonged reactions be mitigated?
- Methodological Answer : Continuous cooling (e.g., jacketed reactors at 4°C) prevents thermal decomposition of sensitive intermediates . Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C for tetrahydro-2H-pyran derivatives) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
